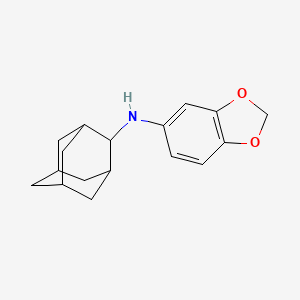

N-(2-adamantyl)-1,3-benzodioxol-5-amine

Description

Properties

IUPAC Name |

N-(2-adamantyl)-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-15-16(20-9-19-15)8-14(1)18-17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17-18H,3-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOPSESJFDBQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-1,3-benzodioxol-5-amine typically involves the functionalization of adamantane and benzodioxole precursors. One common method is the alkylation of 1-bromoadamantane with benzodioxole derivatives under basic conditions. The reaction may proceed via a nucleophilic substitution mechanism, where the bromine atom is replaced by the benzodioxole moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Key Observations :

- The adamantyl group enhances membrane interaction and target binding, as seen in bromantane and chlodantane .

- Substitution at the adamantyl position (e.g., bromine in bromantane) modulates specificity: bromantane targets CNS fatigue, while this compound focuses on systemic stress resistance .

- The indole derivative 5k demonstrates that adamantyl groups can enhance activity in non-benzodioxol scaffolds, suggesting structural flexibility .

1,3-Benzodioxol-5-amine Derivatives

Key Observations :

- Its potency (IC50 = 0.10 mM) surpasses earlier GLUT5 inhibitors like phloretin .

- Antimicrobial Derivatives : Alkyl chains (e.g., dodecyl in ) improve lipophilicity and Gram-positive bacterial targeting, though activity remains weaker than ciprofloxacin .

- Psychoactive Derivatives : Substitutions like α-ethyl in (+)-MBDB shift activity from antimicrobial to CNS modulation, highlighting the scaffold's versatility .

Structural and Functional Divergences

- Adamantyl vs. Non-Adamantyl Analogs: Adamantyl-containing compounds (e.g., this compound) exhibit enhanced metabolic stability and stress resistance compared to MSNBA or sulfonamide derivatives .

- Role of Nitro Groups : MSNBA’s nitro group is critical for GLUT5 binding, while nitrobenzoyl derivatives in show antibacterial activity, suggesting divergent mechanisms .

- Sulfonyl vs. Alkyl Chains : Sulfonyl groups (MSNBA) favor transporter inhibition, whereas alkyl chains () enhance membrane disruption in antimicrobial contexts .

Q & A

Q. Key Methodological Considerations :

- Solvent Selection : DMF or THF for solubility and reactivity.

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Yield Optimization : Adjust reaction time, temperature, and stoichiometry of the adamantyl moiety.

How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?

Basic Research Question

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., adamantyl C-H stretches in IR, aromatic protons in NMR). For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides definitive structural validation. The adamantyl group’s rigidity may require high-resolution data to resolve disorder in crystal packing .

Q. Advanced Consideration :

- Disorder Modeling : Use restraints in SHELXL to refine anisotropic displacement parameters for adamantyl carbons.

- Validation Tools : Cross-check with Hirshfeld surface analysis to identify intermolecular interactions affecting crystal symmetry.

What strategies address contradictions between experimental data (e.g., NMR vs. crystallography)?

Advanced Research Question

Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. For example, NMR may indicate rotational freedom in solution, while crystallography captures a static conformation.

Q. Methodological Solutions :

- Variable-Temperature NMR : Probe dynamic behavior in solution.

- DFT Calculations : Compare experimental crystallographic data with optimized geometries to identify steric or electronic influences.

- Multi-Technique Validation : Pair SCXRD with solid-state NMR for consistency .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question

Derivatize the adamantyl or benzodioxole moieties to assess pharmacological properties. For example:

- Adamantyl Modifications : Replace with other bicyclic systems to test steric effects.

- Benzodioxole Functionalization : Introduce electron-withdrawing/donating groups to alter electronic profiles.

Q. Experimental Workflow :

Synthesize analogs via methods in .

Conduct enzyme inhibition assays (e.g., GLUT5 inhibition, as in ).

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding interactions.

What analytical techniques are critical for monitoring reaction progress and purity?

Basic Research Question

- Thin-Layer Chromatography (TLC) : Track reaction completion using UV-active spots.

- High-Performance Liquid Chromatography (HPLC) : Quantify intermediates and final products with UV/Vis detection .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

Q. Advanced Application :

- LC-MS/MS : Detect trace impurities or byproducts in complex mixtures.

How can computational tools predict physicochemical properties or reactivity?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model adamantyl group’s conformational stability in solvent environments.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity toward electrophiles/nucleophiles.

- Crystal Structure Prediction (CSP) : Use software like Mercury to anticipate polymorph formation .

What experimental designs mitigate challenges in crystallizing adamantyl-containing compounds?

Advanced Research Question

Adamantyl’s hydrophobicity and rigidity often lead to poor crystal growth. Strategies include:

- Solvent Screening : Test mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.

- Co-Crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to improve packing.

- Temperature Gradients : Use gradient cooling to nucleate crystals .

How can stability studies under varying conditions inform storage and handling protocols?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.